molecular formula C20H20Cl2N2O B5429661 {2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride

{2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride

Cat. No.: B5429661
M. Wt: 375.3 g/mol
InChI Key: DWGOTWRRVCDTPE-UHFFFAOYSA-N
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Description

“{2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” is an organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The compound also contains a pyridinylmethyl group and a hydrochloride group .


Synthesis Analysis

The synthesis of such compounds typically involves the nucleophilic addition of ammonia or a primary or secondary amine to a carbonyl group to form an imine. This is followed by the reduction of the imine to an amine using a hydride reducing agent .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7-12-6-5-11;/h1-4H,5-7,11H2;1H .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could include its formation through the reaction of amines with halogenoalkanes, resulting in a mixture of products including secondary and tertiary amines and their salts, and quaternary ammonium salts .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 222.11 .

Safety and Hazards

The safety data sheet (SDS) for “{2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” can provide detailed information about its safety and hazards . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O.ClH/c21-19-7-3-1-6-18(19)15-24-20-8-4-2-5-17(20)14-23-13-16-9-11-22-12-10-16;/h1-12,23H,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGOTWRRVCDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=NC=C2)OCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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